![molecular formula C15H17N3O2S2 B1203982 [4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone CAS No. 57037-01-1](/img/structure/B1203982.png)
[4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone
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Overview
Description
[4-amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone is a member of morpholines.
Scientific Research Applications
1. Use in Imaging for Parkinson's Disease
The compound HG-10-102-01, which is related in structure to [4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone, has been synthesized and evaluated for potential use in imaging of the LRRK2 enzyme in Parkinson's disease. This synthesis, involving several steps, has shown promise in the context of bioorganic and medicinal chemistry, particularly for positron emission tomography (PET) imaging (Wang, Gao, Xu, & Zheng, 2017).
2. Antitumor Activity
In a study by Tang and Fu (2018), a compound structurally similar to [4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone demonstrated distinct inhibition on the proliferation of various cancer cell lines, highlighting its potential antitumor activity (Tang & Fu, 2018).
3. Antibacterial Activity
Shahana and Yardily (2020) synthesized and characterized novel compounds with structures related to [4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone. They conducted molecular docking studies to understand the antibacterial activity of these compounds, providing insights into their potential use in antimicrobial applications (Shahana & Yardily, 2020).
properties
CAS RN |
57037-01-1 |
---|---|
Molecular Formula |
C15H17N3O2S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H17N3O2S2/c1-10-2-4-11(5-3-10)18-13(16)12(22-15(18)21)14(19)17-6-8-20-9-7-17/h2-5H,6-9,16H2,1H3 |
InChI Key |
DYGKDHWVWSAGOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCOCC3)N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCOCC3)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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